molecular formula C5H12ClO2P B13208995 Propyl (chloromethyl)(methyl)phosphinate

Propyl (chloromethyl)(methyl)phosphinate

Cat. No.: B13208995
M. Wt: 170.57 g/mol
InChI Key: LMSHRZWDWRVFBR-UHFFFAOYSA-N
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Description

Propyl (chloromethyl)(methyl)phosphinate (CAS 2060030-98-8) is a phosphinate ester compound with the molecular formula C5H12ClO2P and a molecular weight of 170.58 g/mol . Its structure features both a phosphinate group and a reactive chloromethyl group, making it a valuable building block in organic synthesis and medicinal chemistry research for the construction of more complex phosphorus-containing molecules . Compounds with chloromethylphosphonate groups are often explored as reactants in carbon-carbon bond formation, such as in olefination reactions, which are pivotal for creating carbon-carbon double bonds in complex molecule assembly . Researchers utilize this phosphinate ester as a precursor for developing novel chemical entities. It is supplied strictly For Research Use Only and is not intended for diagnostic or therapeutic applications . Proper handling procedures should be consulted in the material safety data sheet. The product typically requires cold-chain transportation to ensure stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H12ClO2P

Molecular Weight

170.57 g/mol

IUPAC Name

1-[chloromethyl(methyl)phosphoryl]oxypropane

InChI

InChI=1S/C5H12ClO2P/c1-3-4-8-9(2,7)5-6/h3-5H2,1-2H3

InChI Key

LMSHRZWDWRVFBR-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(C)CCl

Origin of Product

United States

Synthetic Methodologies for Propyl Chloromethyl Methyl Phosphinate

Strategies for Carbon-Phosphorus Bond Formation in Phosphinates

The creation of the carbon-phosphorus bond is the foundational step in the synthesis of phosphinates. These bonds are typically stable and form the backbone of the molecule. The two C-P bonds in propyl (chloromethyl)(methyl)phosphinate, P-CH₃ and P-CH₂Cl, can be formed through several established strategies that generally involve the reaction of a phosphorus-containing nucleophile with a carbon-based electrophile.

Michaelis-Arbuzov Rearrangements and Alkyl Halide Precursors

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry and a widely used method for forming C-P bonds. wikipedia.orgnih.gov To synthesize a phosphinate like the target compound, this reaction typically involves a phosphonite ester as the trivalent phosphorus nucleophile and an alkyl halide as the electrophile. wikipedia.org

The reaction mechanism initiates with the nucleophilic attack of the lone pair of electrons on the phosphorus atom of the phosphonite onto the electrophilic carbon of the alkyl halide. wikipedia.org This Sₙ2 attack results in the formation of a phosphonium (B103445) salt intermediate. In the second stage, the displaced halide anion acts as a nucleophile, attacking one of the alkoxy carbons of the phosphonium salt in another Sₙ2 reaction. This step leads to the formation of the final pentavalent phosphinate product and a new alkyl halide byproduct. wikipedia.orgjk-sci.com

For the synthesis of the P-methyl bond in this compound, a suitable precursor such as a dipropyl methylphosphonite could be reacted with a chloromethylating agent, or conversely, a dipropyl chloromethylphosphonite could be reacted with a methylating agent like methyl iodide. orgsyn.org The latter is a classic example where the phosphonite reacts with methyl iodide, requiring heat to drive the reaction to completion. wikipedia.org

Table 1: Key Aspects of the Michaelis-Arbuzov Reaction for Phosphinate Synthesis

Feature Description
Phosphorus Reactant Phosphonite Ester, e.g., Dialkyl methylphosphonite
Carbon Electrophile Alkyl Halide, e.g., Methyl iodide, Chloroiodomethane (B1360106)
Key Intermediate Tetra-substituted Phosphonium Salt

| Mechanism Steps | 1. Nucleophilic attack by P(III) on alkyl halide (Sₙ2). 2. Nucleophilic attack by halide on an alkoxy carbon (Sₙ2 dealkylation). | | Product | Phosphinate Ester |

Approaches Utilizing Phosphorus(III) Precursors

Beyond the Michaelis-Arbuzov reaction, other methods employing trivalent phosphorus precursors are vital for C-P bond formation. A prominent strategy involves the reaction of phosphorus(III) halides with organometallic reagents. For instance, a dialkyl chlorophosphite can react with a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) to form a C-P bond. To create the P-methyl bond, a reagent like methylmagnesium bromide could be reacted with a dipropyl chlorophosphite to yield dipropyl methylphosphonite, a key intermediate for subsequent reactions. kent.ac.uk

Another important method is hydrophosphinylation, which involves the addition of a P-H bond across an unsaturated carbon-carbon bond (e.g., an alkene or alkyne). While not directly applicable to forming P-methyl or P-chloromethyl bonds from simple precursors, it represents a significant class of C-P bond-forming reactions starting from P(III) oxidation state precursors like H-phosphinates. semanticscholar.org

Introduction of the Chloromethyl Group

Once the P-methyl bond is established, or as a concurrent strategy, the chloromethyl group (–CH₂Cl) must be introduced. This can be accomplished through several distinct routes.

Direct Chloromethylation Strategies

Direct chloromethylation involves adding the chloromethyl group to a pre-formed phosphinate precursor that contains a reactive P-H bond. For example, a precursor such as propyl methylphosphinate (an H-phosphinate) could potentially be chloromethylated. This type of reaction is analogous to the aminomethylation seen in the Kabachnik-Fields or Pudovik reactions. The reaction would likely involve formaldehyde (B43269) as the source of the methylene (B1212753) bridge and a source of chlorine, such as hydrogen chloride. vaia.comacs.org The phosphine (B1218219) can act as a nucleophile, attacking the electrophilic carbon of formaldehyde. vaia.com Subsequent reaction with HCl would yield the chloromethylated product. However, controlling the reactivity to prevent the formation of hydroxymethyl derivatives or other side products can be challenging.

Pre-functionalized Chloromethyl Synthons

A more controlled and common approach is to use a building block, or synthon, that already contains the chloromethyl group. The Michaelis-Arbuzov reaction is again highly relevant here. One could react a dipropyl methylphosphonite with a chloromethylating electrophile like chloroiodomethane (ClCH₂I) or even dichloromethane (B109758) (CH₂Cl₂). wikipedia.orgnih.gov The higher reactivity of the iodide in chloroiodomethane makes it an effective substrate for the initial Sₙ2 attack by the phosphorus nucleophile.

Table 2: Comparison of Chloromethylation Strategies

Strategy Description Key Reagents
Direct Chloromethylation Addition of a -CH₂Cl group to a P-H phosphinate precursor. Propyl methylphosphinate, Formaldehyde, HCl
Pre-functionalized Synthon Use of a chloromethyl-containing electrophile in a C-P bond-forming reaction. Dipropyl methylphosphonite, Chloroiodomethane

Nucleophilic Substitution Routes Involving Chloromethylphosphonates and Phosphinates

Nucleophilic substitution is a fundamental process in the synthesis of the target molecule. This can be seen in two primary contexts.

First, the final step of the Michaelis-Arbuzov reaction itself is a nucleophilic substitution, where the chloride ion attacks an alkyl group (e.g., propyl) on the phosphonium intermediate to yield the final ester and propyl chloride. wikipedia.orgjk-sci.com

Second, an alternative synthetic route involves preparing the core acid chloride, (chloromethyl)(methyl)phosphinic chloride. This intermediate can be synthesized from precursors like methylphosphonic dichloride. The phosphinic chloride is a potent electrophile at the phosphorus center. The final propyl ester can then be formed via a classic nucleophilic substitution reaction, where propanol (B110389) or sodium propoxide acts as the nucleophile, attacking the phosphorus atom and displacing the chloride. semanticscholar.org This method is highly effective for creating the ester linkage as the final step in the synthesis.

Esterification Methods for the Propyl Group

The introduction of the propyl group onto the (chloromethyl)(methyl)phosphinate structure is a critical step in its synthesis. This is primarily achieved through esterification reactions, with alcoholysis and transesterification being two prominent methods.

Alcoholysis of Phosphinic Halides

A conventional and direct route to this compound involves the alcoholysis of a corresponding phosphinic halide, specifically (chloromethyl)(methyl)phosphinic chloride. This reaction is a nucleophilic substitution at the phosphorus center.

In this process, propanol acts as the nucleophile, attacking the electrophilic phosphorus atom of the phosphinic chloride. This attack leads to the formation of a pentacoordinate intermediate. Subsequently, a chloride ion is eliminated, and a proton is lost from the propanol moiety, resulting in the formation of the propyl ester and hydrogen chloride (HCl) as a byproduct.

To drive the reaction to completion and to neutralize the corrosive HCl generated, a stoichiometric amount of a base is typically added. Common bases used for this purpose include tertiary amines like triethylamine (B128534) or pyridine. The general reaction is depicted below:

Reaction Scheme for Alcoholysis of (chloromethyl)(methyl)phosphinic chloride

This method is widely applicable for the synthesis of various phosphinate esters, though it involves the use of a reactive phosphinic chloride precursor and generates a stoichiometric amount of salt waste.

Transesterification Processes

Transesterification is an alternative method for synthesizing this compound from another ester of (chloromethyl)(methyl)phosphinic acid, such as the methyl or ethyl ester. This process involves the exchange of the alcohol moiety of the ester with propanol.

The reaction is an equilibrium process that is typically driven towards the desired product by using a large excess of propanol. While the reaction can proceed without a catalyst at high temperatures, catalysts are often employed to increase the reaction rate and allow for milder conditions. mdpi.comrsc.org Alkali metal alkoxides, such as sodium propoxide, are effective catalysts for this transformation. google.com

Microwave irradiation has been shown to be particularly effective for uncatalyzed transesterification of H-phosphinates, achieving complete conversion under harsh but manageable conditions. mdpi.com This technique can significantly shorten reaction times compared to conventional heating. mdpi.com

Below is a table summarizing typical conditions for the transesterification of phosphinates.

Reactant EsterAlcoholConditionsCatalystYieldReference
Ethyl phenyl-H-phosphinaten-Butanol160 °C / 2.25 h (MW)NoneQuantitative Conv. mdpi.com
Ethyl phenyl-H-phosphinateIsopentanol190 °C / 40 min (MW)NoneQuantitative Conv. mdpi.com
Ethyl phenyl-H-phosphinateBenzyl Alcohol180 °C / 1 h (MW)NoneQuantitative Conv. mdpi.com
Diaryl phosphonate (B1237965)Aliphatic AlcoholRefluxAlkali metal alkoxideExcellent google.com

Stereoselective Synthesis Approaches for Phosphinates

The phosphorus atom in this compound is a chiral center, meaning the compound can exist as a pair of enantiomers. Stereoselective synthesis aims to produce a single enantiomer or a mixture enriched in one enantiomer. Several strategies have been developed for the asymmetric synthesis of P-stereogenic phosphinates.

Chiral Auxiliary-Based Methods : This approach involves attaching a chiral auxiliary to a prochiral phosphorus compound. The auxiliary directs the subsequent chemical transformations, including esterification, in a diastereoselective manner. After the desired P-chiral center is established, the auxiliary is cleaved to yield the enantiomerically enriched phosphinate. researchgate.net

Catalytic Asymmetric Synthesis : This strategy employs a chiral catalyst to control the stereochemical outcome of the reaction. For instance, molybdenum-catalyzed asymmetric ring-closing metathesis has been successfully used to create P-stereogenic phosphinates in cyclic structures with high enantiomeric excess (up to 98% ee). nih.gov Chiral nucleophilic catalysts have also been utilized in the dynamic kinetic asymmetric transformation (DKAT) of racemic H-phosphinates when coupled with alcohols, achieving modest enantioselectivity. mdpi.com Furthermore, palladium-catalyzed asymmetric intramolecular cyclization provides an efficient route to P-chiral biaryl phosphonates. rsc.org

Stereospecific Substitution : If an enantiomerically pure phosphinate precursor is available, a stereospecific nucleophilic substitution at the phosphorus center can be performed. For example, the reaction of P-chirogenic phosphinates bearing a binaphthyl group with lithium alkoxides proceeds with inversion of configuration at the phosphorus atom, yielding highly enantioenriched phosphinate products. nih.gov This method allows for the preparation of a range of P-chirogenic phosphinates from a single precursor. nih.gov

Green Chemistry Considerations in Phosphinate Synthesis

Green chemistry principles focus on designing chemical processes that minimize or eliminate the use and generation of hazardous substances. sciencedaily.comresearchgate.net In the context of phosphinate synthesis, this involves developing catalytic methods and utilizing alternative energy sources like microwaves to create more sustainable and efficient processes. researchgate.netrsc.org

Catalytic Approaches

The development of catalytic methods is a cornerstone of green chemistry, as catalysts can enhance reaction rates, improve selectivity, and reduce energy consumption and waste generation.

Transition Metal Catalysis : Palladium and nickel catalysts are widely used in P-C bond-forming cross-coupling reactions, such as the Hirao reaction, to synthesize phosphinates and their precursors. benthamdirect.commdpi.com These methods often offer high yields and good functional group tolerance. organic-chemistry.orgorganic-chemistry.org Copper-catalyzed reactions have also emerged as a milder and more economical alternative for certain P-C and P-O bond formations. organic-chemistry.orgorganic-chemistry.org

Organocatalysis : The use of small, metal-free organic molecules as catalysts presents another green alternative. Organocatalysts can promote reactions like the Kabachnik–Fields reaction for α-aminophosphonate synthesis under mild and often solvent-free conditions. rsc.org

Nanocatalysts : Nanoparticle-based catalysts, such as nano CaO or SnO₂, have demonstrated high efficiency in phosphonate synthesis, often under solvent-free conditions. rsc.org These catalysts can frequently be recovered and reused, further enhancing the sustainability of the process. rsc.org

Solvent-Free and Microwave-Assisted Syntheses

Minimizing or eliminating the use of volatile organic solvents and reducing energy consumption are key objectives of green synthesis.

Microwave-Assisted Synthesis : Microwave irradiation has become a powerful tool in organophosphorus chemistry. researchgate.netbenthamdirect.commdpi.com It offers rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions compared to conventional heating. mdpi.comtandfonline.comingentaconnect.com The direct esterification of phosphinic acids with alcohols, a reaction that is often inefficient under traditional heating, can be successfully carried out using microwave assistance. researchgate.nettandfonline.com Similarly, transesterification reactions are significantly accelerated by microwave energy. mdpi.com

The table below provides examples of microwave-assisted phosphinate synthesis.

Reaction TypeReactantsConditionsKey AdvantageReference
Direct Esterification1-Hydroxy-3-phospholene oxides + AlcoholsMW IrradiationEnables reaction that fails under conventional heating tandfonline.comingentaconnect.com
Direct EsterificationPhenyl-H-phosphinic acid + AlcoholsMW IrradiationOvercomes incomplete reaction under conventional heating tandfonline.comingentaconnect.com
P-C Coupling (Hirao)Aryl halides + >P(O)H compoundsPd(OAc)₂ / MWShorter reaction times, high conversions mdpi.com
TransesterificationEthyl phenyl-H-phosphinate + Alcohols160-190 °C / MWEfficient, uncatalyzed process mdpi.com

Solvent-Free Synthesis : Conducting reactions in the absence of a solvent (neat conditions) is highly desirable from a green chemistry perspective. rsc.org It simplifies work-up procedures, reduces waste, and lowers costs. Many multicomponent reactions for the synthesis of phosphonates can be performed under solvent-free conditions, often coupled with microwave or ultrasonic irradiation to facilitate the reaction. rsc.orgresearchgate.net

Purification and Isolation Techniques in Phosphinate Synthesis

The successful synthesis of phosphinate esters like this compound is critically dependent on effective purification and isolation techniques. These methods are essential for removing unreacted starting materials, catalysts, byproducts, and other impurities from the crude reaction mixture to yield a product of high purity. The choice of purification strategy is dictated by the physicochemical properties of the target phosphinate (e.g., polarity, volatility, thermal stability) and the nature of the impurities present. Common techniques employed in the purification of organophosphorus compounds, including phosphinates, involve extraction, chromatography, distillation, and recrystallization. bohrium.comresearchgate.net

A primary challenge in phosphinate synthesis, particularly when using methods like the Grignard reaction, is the removal of inorganic salts, such as magnesium halides. google.com These salts often form complexes with the product, complicating separation. google.com An effective strategy involves quenching the reaction mixture with a brine solution at low temperatures. This process converts the magnesium halide-ether complexes into hydrates, which have negligible solubility in common organic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether, allowing for their removal through precipitation or extraction. google.com

Extractive Workup and Washing

Liquid-liquid extraction is a fundamental and widely used first step in the purification process. bohrium.com Following the completion of the synthesis, the reaction mixture is typically quenched and diluted with an organic solvent immiscible with water. The organic layer containing the desired phosphinate ester is then washed sequentially with aqueous solutions to remove specific types of impurities.

Aqueous Washes: Washing with water or brine (saturated sodium chloride solution) is effective for removing water-soluble inorganic salts and other polar byproducts. google.comorgsyn.org

Acidic/Basic Washes: A dilute acid wash (e.g., HCl) can remove basic impurities, while a dilute base wash (e.g., sodium bicarbonate) can remove acidic byproducts. The choice depends on the stability of the target phosphinate to acidic or basic conditions.

For instance, a simple extractive workup can yield monosubstituted phosphinic acids in very good yields, demonstrating the effectiveness of this foundational technique. organic-chemistry.org After washing, the organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product. google.com

Chromatographic Techniques

Chromatography is a powerful tool for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. bohrium.com It is particularly useful for purifying phosphinates from closely related impurities that are difficult to remove by other means.

Column Chromatography: This is the most common chromatographic method used for purification on a laboratory scale. A solution of the crude product is loaded onto a column packed with a solid adsorbent, typically silica (B1680970) gel. A solvent or a mixture of solvents (the eluent) is then passed through the column. Compounds separate based on their affinity for the stationary phase; less polar compounds typically elute faster than more polar compounds. The fractions are collected and analyzed to isolate the pure product. Purification of phosphoramidates, a related class of organophosphorus compounds, is often achieved by column chromatography on silica. nih.gov

Gas Chromatography (GC): GC is a highly effective technique for the analysis and purification of volatile and thermally stable compounds like many phosphinate esters. drawellanalytical.comepa.gov The sample is vaporized and passed through a long column with a liquid or polymer stationary phase. Separation occurs based on the compound's boiling point and interaction with the stationary phase. epa.gov When coupled with detectors like a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD), GC offers high sensitivity and selectivity for organophosphorus compounds. epa.gov

Liquid Chromatography (LC): Techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are used for the analysis and purification of less volatile or thermally sensitive phosphinates. bohrium.com These methods use high pressure to force the solvent through columns packed with very fine particles, providing high resolution and rapid separation. bohrium.com

The following table provides a comparative overview of common chromatographic techniques applicable to phosphinate purification.

Technique Principle of Separation Best Suited For Advantages Limitations
Column Chromatography Adsorption/PartitioningGeneral lab-scale purificationVersatile, scalable, cost-effectiveCan be time-consuming, uses large solvent volumes
Gas Chromatography (GC) Volatility/Boiling PointVolatile, thermally stable phosphinatesHigh resolution, sensitive, quantitativeNot suitable for non-volatile or thermally labile compounds
Liquid Chromatography (HPLC/UHPLC) Partitioning/Adsorption/Ion ExchangeNon-volatile, thermally sensitive phosphinatesHigh resolution, fast, automatedHigher equipment cost, complex method development

Distillation

Distillation is an effective method for purifying liquid compounds that are thermally stable at their boiling point. The technique separates components of a liquid mixture based on differences in their volatilities. google.com

Simple Distillation: Used to separate a liquid from non-volatile solutes or to separate two liquids with a large difference in boiling points (>25 °C).

Fractional Distillation: Employs a fractionating column to separate liquids with close boiling points.

Vacuum Distillation: Performed under reduced pressure, which lowers the boiling points of the compounds. This is crucial for purifying high-boiling or thermally sensitive phosphinates that would decompose at their atmospheric boiling point. In some preparations of methylphosphinate compounds, after the initial reaction, volatile materials including the product are distilled under high vacuum to a cold trap (-78 °C) before a second distillation to achieve purity. google.com

Recrystallization

For phosphinates that are solid at room temperature, recrystallization is a powerful purification technique. mt.com The principle involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution. mt.com As the solution slowly cools, the solubility of the compound decreases, and pure crystals form, while impurities remain dissolved in the mother liquor. mt.com

The key steps in a successful recrystallization are:

Solvent Selection: An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should be either highly soluble or insoluble at all temperatures. mt.com

Dissolution: The impure solid is dissolved in the minimum amount of hot solvent.

Cooling: The solution is allowed to cool slowly and without disturbance to promote the formation of large, pure crystals.

Filtration: The purified crystals are collected by filtration.

Washing and Drying: The crystals are washed with a small amount of cold solvent to remove any adhering mother liquor and then dried.

For related organophosphorus compounds like phosphonic acids, which can be highly hygroscopic, recrystallization from solvents like ethanol (B145695) or isopropanol (B130326) has proven effective. researchgate.net

The following table summarizes the primary purification techniques discussed.

Method Principle Phase of Product Key Application
Extraction Differential solubility between immiscible liquidsLiquidInitial removal of inorganic salts and polar/non-polar byproducts. bohrium.com
Chromatography Differential partitioning between stationary and mobile phasesLiquid or Solid (dissolved)Separation of closely related compounds and high-purity isolation. bohrium.com
Distillation Difference in boiling points/volatilityLiquidPurification of thermally stable, volatile liquid phosphinates. google.com
Recrystallization Difference in solubility at varying temperaturesSolidPurification of solid phosphinates to obtain high-purity crystalline material. mt.com

Mechanistic Investigations and Reactivity Studies of Propyl Chloromethyl Methyl Phosphinate

Reactivity Profile of the Chloromethyl Group

The chloromethyl group (-CH₂Cl) attached directly to the phosphorus atom is a key functional moiety that significantly influences the compound's chemical behavior. The phosphorus atom's electron-withdrawing nature enhances the electrophilicity of the chloromethyl carbon, making it susceptible to various transformations.

Nucleophilic Substitution Pathways (S(_N)2, S(_N)1)

The carbon-chlorine bond in the chloromethyl group is the primary site for nucleophilic substitution reactions. The mechanism of this substitution can proceed via a bimolecular (S(_N)2) or a unimolecular (S(_N)1) pathway, largely dictated by the substrate structure, nucleophile, leaving group, and solvent.

For propyl (chloromethyl)(methyl)phosphinate, the carbon atom of the chloromethyl group is primary-like. Generally, primary alkyl halides strongly favor the S(_N)2 mechanism, which involves a backside attack by a nucleophile in a single, concerted step, leading to an inversion of stereochemistry if the carbon were chiral. utexas.edulibretexts.orgyoutube.com The transition state is pentacoordinate at the carbon center. utexas.edu

The S(_N)1 mechanism, which involves the formation of a carbocation intermediate, is highly unlikely for this compound. A primary carbocation is inherently unstable, and its formation would be a high-energy process.

Studies on the analogous compound, methyl chloromethylphosphinate, have demonstrated a wide spectrum of reactivity with various nucleophiles, consistent with an S(_N)2-type mechanism. acs.org These reactions typically result in the displacement of the chloride ion and the formation of a new bond between the carbon and the nucleophile.

Table 1: Representative Nucleophilic Substitution Reactions

NucleophileReagent ExampleProduct Type
Methoxide IonSodium MethoxideMethyl ether derivative
MethylamineMethylamine (CH₃NH₂)Secondary amine derivative
DimethylamineDimethylamine ((CH₃)₂NH)Tertiary amine derivative
ThiophenoxideSodium ThiophenoxideThioether derivative

This table is illustrative of the types of reactions expected based on the reactivity of analogous chloromethylphosphinates.

Elimination Reactions

Elimination reactions, such as E1 and E2 pathways, typically compete with nucleophilic substitution. These reactions require the removal of a proton from a carbon atom adjacent to the leaving group. In this compound, the only protons adjacent to the chloromethyl group are on the methyl group also attached to the phosphorus atom.

For an E2 reaction to occur, a strong, sterically hindered base is usually required to abstract a proton, while the leaving group departs simultaneously. However, the acidity of the P-methyl protons is not exceptionally high, and the geometric arrangement for a concerted E2 reaction is not ideal. Furthermore, nucleophilic attack at the electrophilic carbon of the chloromethyl group is generally a much more favorable and rapid process. Consequently, elimination reactions are not a significant pathway for this compound under typical nucleophilic substitution conditions.

Radical Reactions

Free radical reactions offer an alternative pathway for the transformation of the chloromethyl group, typically initiated by heat or UV light. masterorganicchemistry.comwikipedia.org A radical chain reaction proceeds through three distinct phases: initiation, propagation, and termination. libretexts.orgyoutube.com

Initiation: This step involves the homolytic cleavage of a bond to generate two radicals. For example, UV light can split a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•). wikipedia.org

Propagation: A chlorine radical can abstract a hydrogen atom from the phosphinate. This could occur at the propyl chain or the P-methyl group. The resulting carbon-centered radical can then react with a Cl₂ molecule to form a new C-Cl bond and regenerate a chlorine radical, continuing the chain.

Termination: The reaction ceases when two radicals combine to form a stable, non-radical product. libretexts.org This can happen in several ways, such as the combination of two chlorine radicals, a chlorine radical with an organic radical, or two organic radicals.

While possible, radical halogenation is often non-selective and can lead to a mixture of products. wikipedia.org For this compound, reactions involving the phosphorus center or nucleophilic substitution at the chloromethyl carbon are generally more controlled and synthetically useful.

Hydrolysis and Ester Cleavage Mechanisms

The hydrolysis of the propyl ester group in this compound leads to the formation of (chloromethyl)(methyl)phosphinic acid and propanol (B110389). This reaction can be catalyzed by either acid or base, with each proceeding through a distinct mechanism. nih.gov The cleavage typically occurs at the P-O bond. nih.gov

Acid-Catalyzed Hydrolysis Kinetics and Mechanism

In acidic conditions, the hydrolysis of phosphinate esters generally proceeds via an A2 mechanism. cdnsciencepub.comresearchgate.net This bimolecular mechanism involves the following steps:

Protonation: The phosphoryl oxygen is protonated in a rapid pre-equilibrium step, which activates the phosphorus atom toward nucleophilic attack.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated phosphorus atom. This is typically the rate-determining step.

Proton Transfer and Cleavage: A proton is transferred from the attacking water molecule to the ester's alkoxy group, followed by the cleavage of the P-O bond to release the alcohol (propanol) and the protonated phosphinic acid.

Studies on various methyl dialkylphosphinates support the A2 mechanism, as evidenced by kinetic data and activation parameters. cdnsciencepub.comresearchgate.net The major pathway involves P-O bond cleavage (AAc2 mechanism), though C-O bond cleavage (AAl2) has also been observed in some cases. nih.gov For this compound, the AAc2 pathway is the most probable. Polar and steric effects are noted to have a less significant influence on the rate of acid-catalyzed hydrolysis compared to base-catalyzed hydrolysis. nih.gov

Table 2: Mechanistic Features of Acid-Catalyzed Phosphinate Hydrolysis

FeatureDescription
Mechanism Type A2 (Bimolecular)
Key Intermediate Protonated Phosphinate
Rate-Determining Step Nucleophilic attack by water on phosphorus
Bond Cleavage Primarily P-O (AAc2)
Influence of Substituents Minor steric and polar effects

Base-Catalyzed Hydrolysis Kinetics and Mechanism

Under basic conditions, the hydrolysis of phosphinate esters (saponification) is typically an irreversible process that proceeds through a bimolecular nucleophilic substitution mechanism at the phosphorus center. nih.govchemistrysteps.com

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the electrophilic phosphorus atom. This forms a pentacoordinate trigonal bipyramidal intermediate.

Leaving Group Departure: The intermediate collapses with the departure of the leaving group, which is the propoxide ion (CH₃CH₂CH₂O⁻). This is generally the rate-determining step.

Proton Transfer: The propoxide ion is a strong base and rapidly deprotonates the newly formed phosphinic acid in a final, irreversible step to yield propanol and the phosphinate anion.

The rate of base-catalyzed hydrolysis is highly sensitive to steric hindrance around the phosphorus atom. nih.gov Furthermore, studies on related diethyl chloromethylphosphonates have shown that electron-withdrawing groups, such as the chloromethyl group, increase the rate of hydrolysis by making the phosphorus atom more electrophilic and susceptible to nucleophilic attack. nih.gov

Table 3: Factors Influencing Base-Catalyzed Phosphinate Hydrolysis

FactorEffect on Reaction RateRationale
Steric Hindrance Decreases rateLarger groups hinder the approach of the nucleophile to the phosphorus center.
Electron-Withdrawing Groups Increases rateEnhances the electrophilicity of the phosphorus atom.
Strength of Base Increases rateMore powerful nucleophile leads to a faster reaction.

Influence of Steric and Electronic Effects on Hydrolysis Rates

The rate of hydrolysis of phosphinate esters, including this compound, is significantly influenced by the steric and electronic properties of the substituents attached to the phosphorus atom. mdpi.com These factors affect the accessibility of the phosphorus center to the nucleophile (e.g., water or hydroxide ion) and the stability of the transition state during the reaction.

Steric Effects: Steric hindrance plays a crucial role in the hydrolysis of phosphinates. mdpi.com An increase in the size of the alkyl groups on the phosphorus atom or in the alkoxy group generally leads to a decrease in the reaction rate. This is because bulky groups physically obstruct the approach of the nucleophile to the electrophilic phosphorus center. In the case of this compound, the propyl group is sterically more demanding than a methyl or ethyl group, which would suggest a slower hydrolysis rate compared to its smaller-chain analogues under similar conditions. For instance, studies on various ethyl dialkylphosphinates have shown that increasing the bulk of the P-alkyl groups from diethyl to diisopropyl to di-tert-butyl results in a dramatic decrease in the rate of alkaline hydrolysis. mdpi.com

Electronic Effects: The electronic nature of the substituents also has a profound impact on hydrolysis rates. Electron-withdrawing groups attached to the phosphorus atom increase its electrophilicity, making it more susceptible to nucleophilic attack. This generally leads to an acceleration of the hydrolysis rate. mdpi.com The (chloromethyl) group in this compound is strongly electron-withdrawing due to the electronegativity of the chlorine atom. This effect is expected to significantly increase the rate of hydrolysis compared to an analogous compound with a simple methyl or ethyl group in its place, such as propyl dimethylphosphinate. The electron-withdrawing substituent enhances the partial positive charge on the phosphorus atom, facilitating the attack by a water molecule or a hydroxide ion. mdpi.com

Table 1: Predicted Relative Hydrolysis Rates of Various Phosphinates Based on Substituent Effects

Compound P-Substituent 1 P-Substituent 2 Alkoxy Group Dominant Effect Predicted Relative Rate
Methyl dimethylphosphinate Methyl Methyl Methyl Baseline Moderate
This compound Chloromethyl Methyl Propyl Electronic (Activating) High
Propyl diethylphosphinate Ethyl Ethyl Propyl Steric (Deactivating) Low

This table presents qualitative predictions based on established principles of steric and electronic effects in phosphinate hydrolysis. mdpi.com

Dealkylation Reactions with Silyl (B83357) Halides

A common and mild method for converting phosphinate esters to their corresponding phosphinic acids is through dealkylation using silyl halides. proquest.comnih.gov This approach is often preferred over harsh acidic or basic hydrolysis, especially when other sensitive functional groups are present in the molecule. google.com For this compound, this reaction involves the cleavage of the P-O-C bond of the propyl group.

The reaction typically employs an iodotrimethylsilane (B154268) (TMSI) or bromotrimethylsilane (B50905) (TMSBr). rsc.org Chlorotrimethylsilane (TMSCl) is generally less reactive but can be effective, often in the presence of an iodide salt like sodium iodide (NaI) or lithium iodide (LiI), which generates the more reactive TMSI in situ. proquest.comoup.com

The mechanism involves a nucleophilic attack by the halide ion on the α-carbon of the propyl group, with the phosphinate oxygen coordinating to the silicon atom. This results in the formation of a trimethylsilyl (B98337) phosphinate ester intermediate and an alkyl halide (1-iodopropane or 1-bromopropane). The silyl ester is then readily hydrolyzed by the addition of water or methanol (B129727) to yield the final (chloromethyl)(methyl)phosphinic acid. rsc.org

The general reaction for this compound is as follows:

Dealkylation: (CH₃)(ClCH₂)P(O)OPr + Me₃SiX → (CH₃)(ClCH₂)P(O)OSiMe₃ + PrX (where X = I, Br, Cl)

Hydrolysis: (CH₃)(ClCH₂)P(O)OSiMe₃ + H₂O → (CH₃)(ClCH₂)P(O)OH + Me₃SiOH

The reactivity of the silyl halide is a key factor in the reaction's efficiency. TMSI is highly reactive and can effect dealkylation rapidly at room temperature. rsc.org TMSBr is also very effective, though it may require slightly longer reaction times or gentle heating. google.com TMSCl alone is the least reactive and often requires elevated temperatures and longer reaction times. google.com

Table 2: Reactivity of Common Silyl Halides in Phosphinate Dealkylation

Reagent Typical Conditions Relative Reactivity Reference
Iodotrimethylsilane (TMSI) Room temperature, short reaction time (1-3 h) High rsc.org
Bromotrimethylsilane (TMSBr) Room temperature to moderate heat, moderate reaction time Medium google.com
Chlorotrimethylsilane (TMSCl) Elevated temperature (90-140 °C), long reaction time (2-60 h) Low google.com

Phosphinate Rearrangements and Isomerizations

Phosphinates can undergo rearrangement reactions under certain conditions, most notably the phosphonate-phosphinate rearrangement. nih.gov This type of isomerization typically involves the migration of a substituent from a carbon or heteroatom to the phosphorus atom, or vice versa. acs.org These reactions are often base-induced, proceeding through a carbanionic intermediate. nih.govnih.gov

For a compound like this compound, a potential rearrangement could be envisioned, although specific examples for this exact substrate are not readily found in the literature. A hypothetical rearrangement could be initiated by deprotonation of the chloromethyl group using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or s-butyllithium (s-BuLi). nih.gov The resulting carbanion could then undergo a mdpi.comnih.gov-migration of the propyl or methyl group from the phosphorus to the adjacent carbon.

However, the phosphonate-phosphinate rearrangement more commonly describes the conversion of an α-substituted phosphonate (B1237965) to a phosphinate. acs.org A related process for phosphinates is the phospha-Brook rearrangement, which involves the migration of a phosphoryl group. The propensity for such a rearrangement in this compound would depend on the stability of the potential carbanionic intermediate and the migratory aptitude of the groups attached to the phosphorus. The presence of the chlorine atom could influence the stability of an adjacent carbanion, but it could also lead to competing elimination reactions.

Isomerization in cyclic phosphinates has also been observed, particularly during hydrolysis reactions, where unsaturated cyclic phosphinates can isomerize. mdpi.com While this compound is an acyclic compound, this highlights the potential for structural changes in phosphinates under certain reaction conditions.

Metal-Mediated Transformations and Catalysis

Phosphinates and their corresponding phosphinic acids are versatile ligands in coordination chemistry and can be used to synthesize a variety of metal-organic frameworks (MOFs) and catalysts. mdpi.comresearchgate.net While this compound itself might not be the direct ligand, its hydrolysis product, (chloromethyl)(methyl)phosphinic acid, can coordinate to metal ions through its P-O-H and P=O groups. mdpi.com

These metal-phosphinate complexes have found applications in heterogeneous catalysis. The organic substituents on the phosphorus atom can be tailored to influence the structure, porosity, and catalytic activity of the resulting material. scispace.com The presence of the chloromethyl group could serve as a functional handle for further post-synthetic modification of the catalyst framework.

Metal phosphonates and phosphinates have been employed as catalysts in a range of organic transformations, including:

Coupling Reactions: Palladium-phosphonate complexes have been used to catalyze Suzuki and Sonogashira coupling reactions. scispace.com

Reductions: Zirconium-phosphonate frameworks supporting ruthenium have been effective in the catalytic hydrogenation of ketones and other unsaturated bonds. scispace.com

Oxidations: Certain metal phosphonate materials can act as catalysts for oxidation reactions. mdpi.com

The formation of stable metal-oxygen-phosphorus (M-O-P) bonds is a key feature of these materials, often imparting high thermal and chemical stability to the resulting catalysts. researchgate.net The specific properties of a catalyst derived from (chloromethyl)(methyl)phosphinic acid would depend on the chosen metal ion, the synthesis conditions, and the resulting structure of the coordination polymer.

Table 3: Potential Catalytic Applications of Metal Complexes Derived from (Chloromethyl)(methyl)phosphinic Acid

Metal Ion Catalyst Type Potential Reaction Catalyzed Reference
Palladium (Pd) Heterogeneous Catalyst C-C Coupling (e.g., Suzuki, Hirao) scispace.com
Ruthenium (Ru) Supported Catalyst (e.g., on Zr-phosphinate) Hydrogenation of C=O and C=C bonds scispace.com
Copper (Cu) Heterogeneous Catalyst C-C Coupling (e.g., Sonogashira) scispace.com

Computational and Theoretical Studies

Quantum Chemical Calculations of Molecular Structure and Conformation

There are no available scholarly articles that provide data from quantum chemical calculations on the molecular structure and conformation of Propyl (chloromethyl)(methyl)phosphinate. Such studies are crucial for determining optimized molecular geometries, bond lengths, bond angles, and dihedral angles, which form the foundation for understanding the compound's physical and chemical properties.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Similarly, a thorough search did not yield any Density Functional Theory (DFT) studies investigating the reaction pathways and transition states for this compound. DFT is a powerful tool for elucidating reaction mechanisms, calculating activation energies, and identifying intermediate structures. The lack of such research means that the mechanistic details of reactions involving this compound remain speculative from a computational standpoint.

Molecular Dynamics Simulations for Conformational Analysis

There is no evidence of molecular dynamics (MD) simulations being performed to analyze the conformational landscape of this compound. MD simulations are instrumental in understanding the dynamic behavior of molecules, exploring accessible conformations, and evaluating their relative stabilities over time in various environments.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the local environment of each proton, carbon, and phosphorus atom.

¹H NMR Chemical Shifts and Coupling Constants

In the ¹H NMR spectrum, each unique proton environment in the molecule gives rise to a distinct signal. The spectrum would be analyzed for the chemical shift (δ), multiplicity (splitting pattern), and integration (number of protons).

Propyl Group: The O-propyl group would exhibit three distinct signals: a triplet for the terminal methyl (-CH₃) protons, a complex multiplet (sextet) for the methylene (B1212753) (-CH₂-) protons adjacent to the methyl group, and a multiplet (quartet or triplet of doublets) for the methylene (-OCH₂-) protons bonded to the phosphinate oxygen. The coupling between adjacent non-equivalent protons results in these splitting patterns, described by the coupling constant J.

P-Methyl Group: The methyl group attached directly to the phosphorus atom would appear as a doublet, as the proton spins are coupled to the spin-active ³¹P nucleus.

Chloromethyl Group: The methylene protons of the chloromethyl group (-CH₂Cl) would also appear as a doublet due to coupling with the ³¹P nucleus. Its chemical shift would be significantly downfield due to the deshielding effects of both the chlorine and the phosphinyl group.

Table 1: Predicted ¹H NMR Spectral Data for Propyl (chloromethyl)(methyl)phosphinate

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-P(O)-CH₃ ~1.5 - 1.8 Doublet ²JP-H ≈ 12-15
-CH₂-CH₃ ~1.0 Triplet ³JH-H ≈ 7
-O-CH₂-CH₂- ~1.7 Sextet ³JH-H ≈ 7
-O-CH₂- ~4.0 Multiplet ³JH-H, ³JP-H

¹³C NMR Chemical Shifts and Coupling Constants

The ¹³C NMR spectrum provides information on the carbon backbone. Each unique carbon atom produces a signal, and its chemical shift is indicative of its electronic environment. Furthermore, the spin-active ³¹P nucleus couples with the carbon nuclei, providing additional structural information through P-C coupling constants (JP-C).

Propyl Carbons: Three distinct signals would be observed for the propyl group carbons.

P-Methyl Carbon: The carbon of the methyl group attached to phosphorus would appear as a doublet with a large one-bond P-C coupling constant (¹JP-C).

Chloromethyl Carbon: The carbon of the chloromethyl group would also be a doublet, with its chemical shift influenced by the attached chlorine atom.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm) Multiplicity (due to P-coupling)
-P(O)-CH₃ ~15 - 20 Doublet
-CH₂-CH₃ ~10 Singlet
-O-CH₂-CH₂- ~25 Doublet
-O-CH₂- ~68 Doublet

³¹P NMR Chemical Shifts and Multiplicities

³¹P NMR is highly specific for phosphorus-containing compounds. A single signal is typically observed in the proton-decoupled spectrum for this compound, and its chemical shift is characteristic of the phosphinate functional group. In a proton-coupled spectrum, this signal would be split into a complex multiplet due to coupling with all the nearby protons.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, confirming the connectivity within the propyl group (e.g., -OCH₂- to -CH₂- to -CH₃).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon signal to which it is directly attached. It would definitively link the proton assignments in Table 1 to the carbon assignments in Table 2.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₅H₁₂ClO₂P), this technique would confirm its elemental composition. The presence of the chlorine atom would be evident from a characteristic isotopic pattern for the molecular ion peak (M⁺) and its (M+2)⁺ peak in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Table 3: Compound Names Mentioned

Compound Name

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. For this compound, these methods would provide critical information about its key structural features. The phosphinate core, the propyl ester group, the methyl group attached to phosphorus, and the chloromethyl moiety all exhibit characteristic vibrational frequencies.

In an IR spectrum of this compound, specific absorption bands would be expected. For instance, the P=O stretching vibration is typically strong and appears in the region of 1200-1300 cm⁻¹. The P-O-C linkage would likely show characteristic absorptions in the 1000-1100 cm⁻¹ range. The C-H stretching vibrations of the propyl and methyl groups would be observed around 2850-3000 cm⁻¹. The presence of the C-Cl bond would be indicated by a stretching vibration typically found in the 600-800 cm⁻¹ region.

Raman spectroscopy would provide complementary information. While the P=O stretch is also Raman active, other non-polar bonds might yield stronger signals in the Raman spectrum compared to the IR. For example, P-C and C-C bond vibrations could be more readily identified. By comparing the IR and Raman spectra, a more complete picture of the molecule's vibrational modes can be assembled, confirming the presence of all expected functional groups.

Table 1: Expected Vibrational Frequencies for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Technique
P=O Stretch1200 - 1300IR (Strong), Raman
P-O-C Stretch1000 - 1100IR
C-H Stretch (Alkyl)2850 - 3000IR, Raman
C-Cl Stretch600 - 800IR
P-C Stretch650 - 800Raman

Note: The exact frequencies can be influenced by the molecular environment and coupling between vibrational modes.

X-ray Crystallography for Solid-State Structure Elucidation

Should this compound be a crystalline solid at a suitable temperature, single-crystal X-ray crystallography would be the definitive method for elucidating its three-dimensional structure in the solid state. This technique would provide precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the compound's connectivity and stereochemistry.

The resulting crystal structure would reveal the geometry around the central phosphorus atom, which is expected to be tetrahedral. Key parameters such as the P=O, P-C, P-O, and C-Cl bond lengths could be determined with high precision. Furthermore, the analysis of the crystal packing would shed light on the nature and extent of intermolecular interactions, such as dipole-dipole forces or weaker van der Waals contacts, which govern the solid-state properties of the compound. This detailed structural information is invaluable for understanding the molecule's physical properties and its potential interactions with other molecules.

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from any impurities or starting materials from its synthesis. High-Performance Liquid Chromatography (HPLC) is a particularly versatile method for this purpose.

For the analysis of this moderately polar compound, a reversed-phase HPLC method would likely be employed. This would typically involve a non-polar stationary phase (such as a C18 column) and a polar mobile phase, for instance, a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). The composition of the mobile phase could be optimized to achieve good separation between the target compound and any potential impurities.

Detection could be achieved using a variety of detectors. While the compound lacks a strong chromophore for UV-Vis detection at higher wavelengths, it might be detectable at lower UV wavelengths. Alternatively, a more universal detector such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) could be employed for sensitive detection and identification. The retention time of the compound under specific chromatographic conditions would serve as a key identifier, while the peak area would be proportional to its concentration, allowing for quantitative purity assessment.

Table 2: Illustrative HPLC Parameters for Purity Assessment

ParameterCondition
ColumnC18 (Reversed-Phase)
Mobile PhaseAcetonitrile/Water Gradient
Flow Rate1.0 mL/min
DetectionUV (e.g., 210 nm) or ELSD/MS
Injection Volume10 µL

Synthetic Applications and Chemical Transformations of Propyl Chloromethyl Methyl Phosphinate

Role as a Key Intermediate in Organic Synthesis

The chloromethyl group attached to the phosphorus atom is the key to the role of propyl (chloromethyl)(methyl)phosphinate as a synthetic intermediate. The carbon-chlorine bond is susceptible to cleavage either through nucleophilic substitution or via a halogen-metal exchange, generating reactive intermediates that can form new carbon-carbon or carbon-heteroatom bonds. acs.org

This compound is a precursor for a range of other functionalized organophosphorus compounds. The reactivity of the chloromethyl group allows for its conversion into various other phosphinate derivatives. Most of the chemistry involving (chloromethyl)phosphonates centers on the cleavage of the carbon-chlorine bond. acs.org This can be achieved by reacting it with nucleophiles or through a halogen-metal exchange to form a lithiated species. This lithiated intermediate can then react with a variety of electrophiles to introduce new functional groups.

For example, analogous diethyl (chloromethyl)phosphonate can be metallated using a strong base like butyllithium. The resulting carbanion is a powerful nucleophile that can react with electrophiles. This general reactivity provides a pathway to a diverse array of substituted methylphosphinates.

Table 1: Representative Transformations of Analogous (Chloromethyl)phosphonates

Reactant Reagent(s) Product Type Reference
Diethyl (chloromethyl)phosphonate 1. s-BuLi, -78 °C; 2. Electrophile (e.g., R-X) Diethyl (alkylmethyl)phosphonate acs.org
Diethyl (chloromethyl)phosphonate 1. BuLi, -78 °C; 2. D₂O Diethyl (deuterochloromethyl)phosphonate acs.org

As a bifunctional molecule, this compound can act as a building block in the synthesis of more complex molecular architectures. The phosphinate moiety can be incorporated into larger structures, and the chloromethyl group provides a reactive handle for further elaboration. Organophosphorus compounds, in general, are recognized as important building blocks for creating larger, functional molecules. ethz.ch The incorporation of a phosphinate group can impart specific properties to the target molecule. The versatility of phosphorus-containing building blocks allows for the synthesis of a wide range of compounds with applications from materials science to medicinal chemistry. ethz.chyorku.ca

Derivatization to Analogues and Higher-Order Phosphinates

The structure of this compound allows for derivatization at several positions. The propyl ester can be exchanged via transesterification, although hydrolysis under acidic or basic conditions is a more common transformation for phosphinates and phosphonates. mdpi.com The P-methyl group is generally stable, but the chloromethyl group is the primary site for derivatization.

Nucleophilic substitution of the chloride is a straightforward method to introduce new functionalities. For instance, reaction with alcohols, phenols, or thiols can lead to the corresponding ether or thioether derivatives. researchgate.net The reaction of (chloromethyl)isocyanatophosphinates with phenols and thiols demonstrates the susceptibility of the C-Cl bond to nucleophilic attack, leading to more complex phosphinate structures. researchgate.net Furthermore, reactions analogous to the Arbuzov or Michaelis-Becker reactions can be envisioned, where the phosphinate acts as a substrate for creating new P-C bonds, leading to higher-order phosphinates or phosphonic acid derivatives. mdpi.com

Cyclization Reactions and Formation of Heterocyclic Systems

(Chloromethyl)phosphinates can be valuable precursors for the synthesis of phosphorus-containing heterocyclic systems. The chloromethyl group can participate in intramolecular cyclization reactions to form rings. For example, if a nucleophilic group is present elsewhere in the molecule, it can displace the chloride to form a cyclic phosphinate. The synthesis of heterocyclic phosphonates and phosphinates is often achieved through the ring closure of functionalized phosphoryl substrates. beilstein-journals.orgchim.it

One general strategy involves the reaction of a (chloromethyl)phosphinate derivative with a binucleophile. For instance, reaction with a compound containing both an amine and a hydroxyl group could lead to the formation of oxazaphospholine rings, as has been demonstrated with related (chloromethyl)iso(thio)cyanatophosphonates. researchgate.net The phosphoryl group itself can aid in intramolecular cyclization processes. nih.gov

Application in Material Science Precursor Chemistry (excluding material properties)

Organophosphorus compounds are increasingly used as building blocks for functional materials due to the versatile reactivity and electronic nature of phosphorus. yorku.ca They serve as precursors for polymers, ligands for metal complexes, and components of organic electronic materials. atlasofscience.org this compound can be used to synthesize monomers for polymerization. For example, the chloromethyl group could be converted to a vinyl group or another polymerizable moiety.

The phosphinate itself can be incorporated into metal-organic frameworks (MOFs) or other coordination polymers. Organophosphonates have been used to create macrocyclic copper-organophosphonate building blocks for magnetic materials. rsc.org The synthesis of these materials begins with the organophosphorus precursor, which is then reacted with metal salts to build up the final structure. The ability to functionalize the organic part of the phosphinate allows for tuning the structure of the resulting material precursor.

Reactions with Specific Organic Functionalities

The primary reactivity of this compound involves the chloromethyl group. This group readily reacts with a variety of nucleophiles.

With Alcohols and Phenols: In the presence of a base, alcohols and phenols can displace the chloride to form the corresponding alkoxymethyl or phenoxymethyl (B101242) phosphinates. researchgate.net

With Thiols: Thiols, being excellent nucleophiles, react similarly to yield (alkylthiomethyl) or (arylthiomethyl) phosphinates. researchgate.net

With Amines: Primary and secondary amines can react to form (aminomethyl)phosphinates, which are analogues of α-amino acids.

With Carbanions: Soft carbon nucleophiles, such as enolates or organometallic reagents, can form new carbon-carbon bonds by displacing the chloride.

The phosphinate ester linkage is susceptible to hydrolysis under either acidic or basic conditions, which would yield (chloromethyl)(methyl)phosphinic acid. mdpi.com This hydrolysis is a common reaction for phosphonates and phosphinates and is often a key step in the synthesis of phosphinic acids from their esters. mdpi.com

Conclusion and Future Research Directions

Summary of Current Research Landscape Pertaining to Propyl (chloromethyl)(methyl)phosphinate

The academic research landscape for this compound is notably sparse, with the compound itself seldom being the primary subject of dedicated studies. Information must often be inferred from research on the broader class of chloromethylphosphinates and related phosphinate esters. The existing literature touches upon this class of compounds primarily in the context of their synthesis and reactivity with various nucleophiles. acs.org Research has established general synthetic routes for alkyl phosphinates, but specific optimization and detailed characterization for the propyl ester of (chloromethyl)(methyl)phosphinic acid are not extensively documented. Studies on analogous compounds suggest that the reactivity is dominated by the phosphorus center and the electrophilic chloromethyl group, making them versatile intermediates in organophosphorus synthesis. acs.orgmdpi.com However, the specific kinetics, substrate scope, and reaction pathways pertinent to this compound remain largely unexplored.

Identification of Knowledge Gaps in its Academic Research

Furthermore, its potential applications as a synthetic building block are underdeveloped. Although its structure suggests utility as a precursor for functionalized phosphinates—for example, in creating ligands, flame retardants, or biologically active molecules—these pathways have not been systematically investigated. There is also a complete absence of studies on its coordination chemistry, material science applications, or biological activity. The environmental fate and toxicological profile of the compound are entirely unknown, representing another critical area where data is needed.

Proposed Future Methodological Developments in its Synthesis

Future research should prioritize the development of more efficient, sustainable, and scalable synthetic methods for this compound and related compounds. Current organophosphorus chemistry is moving away from traditional reliance on hazardous reagents like phosphorus trichloride (B1173362) towards safer and more atom-economical alternatives. researchgate.net

Key areas for methodological development include:

Catalytic Approaches: Exploring transition metal-catalyzed cross-coupling reactions or hydrophosphinylation could provide more direct and selective routes to the P-C bonds. researchgate.net

Green Chemistry: The use of electrochemical synthesis, which minimizes the use of external oxidants and often proceeds under mild conditions, represents a promising green alternative for forming P-C and P-O bonds. beilstein-journals.org

Flow Chemistry: Implementing continuous flow processes could enhance safety, improve reaction control, and facilitate scalability for the synthesis of this and other phosphinate esters.

These modern synthetic strategies could lead to higher yields, better purity profiles, and reduced environmental impact compared to classical methods. longdom.org

Potential for Further Mechanistic Insights

The reactivity of chloromethylphosphinates presents a fertile ground for mechanistic investigation. The presence of multiple reactive sites—the electrophilic phosphorus center, the α-carbon of the chloromethyl group, and the ester linkage—allows for complex reaction pathways. Future studies could provide deeper insights into:

Nucleophilic Substitution: A detailed kinetic and computational analysis of substitution reactions at both the phosphorus center and the chloromethyl carbon could elucidate the factors governing regioselectivity (P vs. C attack). Studies on related compounds have shown that hydrolysis rates are sensitive to electronic effects and the nature of the leaving group. mdpi.com

P-C Bond Cleavage: Investigating the conditions under which the P-C bond might be cleaved is crucial for understanding the compound's stability and degradation pathways. Mechanistic studies on enzymatic and chemical P-C bond hydrolysis in phosphonates can serve as a model for such investigations. nih.govresearchgate.net

Rearrangement Reactions: The potential for rearrangements, such as the Arbuzov-type reaction under certain conditions, warrants exploration to fully map the compound's chemical behavior.

Advanced techniques like in-situ spectroscopy (e.g., NMR, IR) coupled with density functional theory (DFT) calculations could model transition states and reaction intermediates, providing a comprehensive understanding of its reactivity. researchgate.net

Emerging Areas of Academic Inquiry for Chloromethylphosphinates

While direct research on this compound is limited, the broader class of functionalized phosphinates is finding application in several cutting-edge fields. These emerging areas offer a roadmap for future academic inquiry.

Materials Science: Phosphinate-based linkers are being used to construct metal-organic frameworks (MOFs) with high hydrolytic stability. chemrxiv.orgacs.org The chloromethyl group could serve as a reactive handle for post-synthetic modification of MOF pores, introducing new functionalities for applications in gas sorption, separation, or catalysis. kaust.edu.sa

Medicinal Chemistry: The phosphinate moiety is a key component in various biologically active compounds. The (chloromethyl)(methyl)phosphinate structure could be a scaffold for developing enzyme inhibitors or prodrugs, where the chloromethyl group allows for covalent modification of biological targets.

Supramolecular Chemistry: Phosphonate-functionalized ionic liquids have been developed for applications in selective enrichment of biomolecules and as surface modifiers. acs.orgmdpi.com The unique combination of the phosphinate group and a reactive alkyl chloride in this compound could be exploited to design novel functionalized ionic liquids or surfactants.

Flame Retardants: Organophosphorus compounds are widely used as flame retardants. mdpi.com Research into incorporating chloromethylphosphinates into polymer backbones could lead to new reactive flame retardants with enhanced performance and permanence.

Exploring these avenues would not only fill the existing knowledge gaps but also unlock the potential of this compound and related compounds as valuable tools in various scientific disciplines.

Q & A

Basic: What are the recommended synthesis protocols for Propyl (chloromethyl)(methyl)phosphinate, and how can purity be optimized?

Answer:
Synthesis typically involves phosphorylation of a propyl alcohol precursor with (chloromethyl)(methyl)phosphinic chloride under anhydrous conditions. Key steps include:

  • Use of inert atmosphere (argon/nitrogen) to prevent hydrolysis of the chloromethyl group .
  • Slow addition of reactants at 0–5°C to control exothermic reactions .
  • Purification via fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) to isolate the product.

Purity optimization:

  • Monitor reaction progress using <sup>31</sup>P NMR to track phosphinate ester formation .
  • Remove residual moisture by pre-drying solvents (e.g., molecular sieves) and reagents .

Advanced: How can researchers address instability issues during the synthesis of this compound?

Answer:
Instability often arises from:

Hydrolysis of the chloromethyl group : Mitigate by using rigorously dried glassware and solvents. Conduct reactions in a glovebox if moisture-sensitive .

Thermal decomposition : Maintain temperatures below 40°C during synthesis. Elevated temperatures accelerate peroxide formation (risk of explosion) .

Storage instability : Store in amber vials under nitrogen at –20°C. Periodically test for decomposition via GC-MS or <sup>1</sup>H NMR (look for HCl formation or shifts in methyl/methylene peaks) .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • <sup>31</sup>P NMR : Confirm phosphinate structure (δ ~30–40 ppm for methyl-phosphinate esters) .
  • GC-MS : Identify volatile impurities (e.g., residual chloromethyl precursors) .
  • FT-IR : Detect hydrolyzed products (broad O–H stretches at 3200–3600 cm⁻¹ if water contamination occurs) .
  • Elemental analysis : Verify stoichiometry of C, H, and Cl .

Advanced: How should contradictory data between NMR and mass spectrometry be resolved when analyzing this compound?

Answer:
Discrepancies may arise from:

  • Ionization artifacts in MS : Phosphinate esters may fragment unpredictably. Use soft ionization (e.g., ESI-MS) and compare with synthetic standards .
  • NMR solvent interactions : Deuterated solvents (e.g., CDCl₃) can shift peaks. Re-run NMR in DMSO-d6 to check consistency .
  • Sample degradation : Re-analyze freshly prepared samples to rule out time-dependent decomposition .

Basic: What safety protocols are mandatory when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, chemical goggles, and a lab coat. Use a fume hood for all procedures .
  • Storage : Keep in sealed, corrosion-resistant containers (e.g., PTFE-lined) at –20°C. Label with “Carcinogen” and “Corrosive” warnings .
  • Spill management : Neutralize with dry sodium bicarbonate; avoid water to prevent HCl release .

Advanced: How can computational modeling aid in predicting the reactivity of this compound?

Answer:

  • DFT calculations : Model the electrophilicity of the chloromethyl group to predict hydrolysis rates .
  • Molecular dynamics simulations : Study solvent effects on stability (e.g., acetonitrile vs. toluene) .
  • QSAR models : Estimate toxicity endpoints (e.g., LD50) using organophosphate analogs due to limited data .

Basic: What regulatory guidelines apply to the use of this compound in academic research?

Answer:

  • OSHA Standards : Follow 29 CFR 1910.1006 for carcinogen handling (e.g., restricted access areas, exposure monitoring) .
  • EPA RMP : Report thresholds exceeding 5,000 lbs under the Risk Management Program (40 CFR Part 68) .

Advanced: How can researchers design experiments to study the hydrolytic degradation pathways of this compound?

Answer:

  • Kinetic studies : Expose the compound to buffered solutions (pH 4–10) at 25–60°C. Monitor degradation via:
    • Ion chromatography : Quantify chloride release .
    • LC-MS/MS : Identify intermediate phosphinic acids .
  • Isotopic labeling : Use D2O to trace proton exchange in hydrolysis mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.